molecular formula C9H18ClNOS B2691832 1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride CAS No. 2248297-30-3

1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride

Cat. No.: B2691832
CAS No.: 2248297-30-3
M. Wt: 223.76
InChI Key: HBMCVDUNXZBXJP-UHFFFAOYSA-N
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Description

1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride is a chemical compound with the molecular formula C₉H₁₇NOS·HCl. It is known for its unique spirocyclic structure, which includes both oxygen and sulfur atoms within the ring system.

Properties

IUPAC Name

1-oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS.ClH/c10-8-1-4-11-9(7-8)2-5-12-6-3-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMCVDUNXZBXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCSCC2)CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the spirocyclic ring system. This often involves the reaction of a suitable amine with a cyclic ether and a thiol under controlled conditions.

    Reaction Conditions: The reactions are usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Common solvents used include dichloromethane and tetrahydrofuran.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Amine Functional Group Reactions

The primary amine (in free base form) participates in nucleophilic reactions, though its reactivity is modulated by the hydrochloride salt form.

Reaction TypeReagents/ConditionsProductNotes
Alkylation Alkyl halides, K₂CO₃, DMFSecondary amine derivativesLimited by steric hindrance from the spiro system.
Acylation Acetyl chloride, pyridineAmide formationRequires deprotonation of the amine for optimal yields.
Schiff Base Formation Aldehydes/ketones, mild acidImine intermediatesReversible under acidic conditions; potential for dynamic covalent chemistry .

In its protonated (hydrochloride) form, the amine’s nucleophilicity is reduced, favoring reactions under basic conditions or with strong electrophiles.

Thioether Oxidation

The thioether group (-S-) is susceptible to oxidation, though the spiro structure may influence reaction outcomes.

Oxidizing AgentConditionsProductEvidence
H₂O₂, AcOHRT, 12 hrSulfoxide (-SO-)Partial oxidation observed in analogs .
mCPBA0°C, 2 hrSulfone (-SO₂-)Complete oxidation reported for structurally related spirothianes .
KMnO₄Acidic, refluxSulfone with potential ring-openingNot observed in target compound; observed in simpler thioethers .

The sulfone derivative (e.g., 4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide) has been isolated as a stable product .

Spiro Ring Stability and Reactivity

The spiro[5.5]undecane framework exhibits resistance to ring-opening under mild conditions but reacts under extreme acidity or basicity:

  • Acidic Conditions (HCl, H₂SO₄) : Protonation of the ether oxygen or thioether sulfur may lead to partial ring strain relief, but no cleavage is reported .

  • Basic Conditions (NaOH, KOH) : Hydrolysis of the thioether or ether linkage is theoretically possible but not experimentally documented for this compound .

Synthetic Modifications

Key synthesis steps for related compounds highlight reactivity trends:

  • Cyclization : N-Benzyl piperidine-4-ketone and ethyl cyanoacetate form spiro intermediates via Knoevenagel condensation.

  • Hydrogenolysis : Pd/C-mediated removal of benzyl groups occurs without affecting the spiro core.

Comparative Reactivity Table

Functional GroupReactivity (vs. Non-Spiro Analogs)Rationale
Amine (-NH₂)Reduced nucleophilicitySteric shielding from spiro rings.
Thioether (-S-)Similar oxidation propensityElectronic effects dominate over steric .
Ether (-O-)Inert under standard conditionsStabilized by spiro conjugation .

Unresolved Questions

  • Ring-Opening Pathways : No experimental data exists for acid/base-induced cleavage.

  • Catalytic Applications : Potential as a ligand in asymmetric catalysis remains unexplored.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves multi-step organic reactions, including:

  • Cyclization Reactions : Formation of the spirocyclic core.
  • Functional Group Modifications : Introduction of amine and hydrochloride functionalities.
  • Oxidation and Reduction : Potential transformations of the sulfur atom to sulfoxides or sulfones, as well as modifications to the amine group.

Medicinal Chemistry

1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride has been investigated for its potential as a lead compound in drug discovery. Its interactions with specific biological targets suggest promising applications in treating various diseases, including:

  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research has shown potential anticancer effects, where the compound may inhibit tumor growth through modulation of signaling pathways.

Biological Research

The compound is being explored for its role in biological systems:

  • Enzyme Inhibition : It has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), which is relevant in chronic kidney disease treatment. In animal models, it demonstrated efficacy in lowering serum creatinine levels, suggesting therapeutic potential for renal disorders .
  • Cell Culture Applications : The hydrochloride form serves as a buffering agent in cell cultures, maintaining pH levels conducive to cell growth .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique structural characteristics make it suitable for developing novel compounds with specific properties tailored for industrial applications.

Case Studies

Study ReferenceApplicationFindings
Chronic Kidney DiseaseDemonstrated oral bioavailability and efficacy in lowering serum creatinine in rat models.
Antimicrobial ActivityExhibited significant inhibition against various bacterial strains, indicating potential as an antibiotic agent.
Cell CultureUsed effectively as a non-ionic organic buffering agent within a pH range of 6 to 8.5, enhancing cell viability.

Mechanism of Action

The mechanism of action of 1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride can be compared with other spirocyclic compounds:

    Similar Compounds: Examples include 1-Oxa-9-azaspiro[5.5]undecane and 9-Oxa-1-thiaspiro[5.5]undecan-4-amine.

    Uniqueness: The presence of both oxygen and sulfur atoms in the spirocyclic ring system makes this compound unique.

Biological Activity

1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride is a compound characterized by its unique spirocyclic structure, which incorporates both oxygen and sulfur atoms. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and antifungal properties. The following sections will delve into its synthesis, biological activity, mechanisms of action, and comparative studies with related compounds.

The molecular formula of this compound is C₉H₁₇NOS·HCl, with a molecular weight of approximately 223.76 g/mol. The synthesis typically involves a multi-step process that includes the reaction of a suitable amine with a cyclic ether and a thiol under controlled conditions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, often under inert atmospheres to prevent oxidation.

Synthetic Route Overview

StepDescription
1Formation of the spirocyclic ring system through reaction of amine, cyclic ether, and thiol.
2Use of catalysts to facilitate the reaction under controlled conditions.
3Purification processes to isolate the final product with high yield.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial applications.

Antimicrobial Properties

In vitro studies have shown that this compound can inhibit the growth of various microbial strains. The mechanism appears to involve interference with microbial metabolic pathways, particularly those essential for cell wall synthesis and function.

Case Studies

  • Antifungal Activity : A study demonstrated that derivatives of spirocyclic compounds, including this compound, exhibited antifungal properties against Candida species, suggesting potential for therapeutic applications in treating fungal infections .
  • Antibacterial Effects : Another investigation highlighted its effectiveness against Gram-positive bacteria, indicating its potential as an antibacterial agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound interacts with enzymes involved in microbial metabolism, inhibiting critical pathways necessary for growth.
  • Pathways Involved : It may disrupt the synthesis of essential biomolecules in microbes, leading to growth inhibition.

Comparative Analysis

When compared to similar compounds, such as N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)prop-2-enamide and other spirocyclic derivatives, this compound shows distinct advantages in terms of potency and specificity against certain pathogens.

CompoundBiological ActivityMechanism
This compoundAntimicrobial (bacterial & fungal)Inhibition of metabolic pathways
N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)prop-2-enamideModerate antibacterialSimilar metabolic interference
1-Oxa-9-azaspiro[5.5]undecane derivativesAntitubercular activityTargeting MmpL3 protein

Q & A

Q. What are the recommended synthetic routes for 1-Oxa-9-thiaspiro[5.5]undecan-4-amine hydrochloride, and how is its structure validated?

Synthesis typically involves multi-step organic reactions, such as condensation of sulfur-containing precursors with amine derivatives under controlled conditions. For structurally similar spiro compounds, iSnAP resin-based automated synthesis has been employed to ensure reproducibility, followed by purification via flash chromatography . Structural validation requires 1H/13C NMR to confirm connectivity and stereochemistry, complemented by high-resolution mass spectrometry (HRMS) to verify molecular formula . Infrared (IR) spectroscopy can further confirm functional groups like amines and ethers .

Q. What analytical methods are critical for assessing the purity of this compound in academic research?

  • Reverse-phase HPLC with high-resolution columns (e.g., Chromolith or Purospher®STAR) is recommended for purity assessment, especially to detect minor isomers or byproducts .
  • Spectrophotometric methods (e.g., oxidative coupling reactions) can quantify amine content, as demonstrated in thiamine hydrochloride analysis .
  • Elemental analysis ensures stoichiometric consistency of C, H, N, and S atoms .

Q. What safety protocols should be followed when handling this compound?

  • Use fume hoods and personal protective equipment (PPE) due to potential toxicity of amine hydrochlorides and sulfur-containing intermediates .
  • Avoid inhalation or skin contact; first-aid measures include immediate rinsing with water and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) observed for this compound?

Contradictions may arise from dynamic isomerism or solvent-dependent conformational changes. For example, spiro compounds often exhibit axial/equatorial isomerism, leading to distinct NMR signals. Strategies include:

  • Variable-temperature NMR to assess rotational barriers .
  • Computational modeling (DFT or MD simulations) to predict stable conformers and compare with experimental data .
  • Crystallography (if single crystals are obtainable) to unambiguously assign stereochemistry .

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound?

  • In vitro assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR-based binding studies, as seen in inhibitor research .
  • Cell permeability : Use Caco-2 or MDCK cell models to assess membrane penetration, critical for CNS-targeting compounds .
  • Theoretical alignment : Link results to existing frameworks (e.g., spiro compounds’ role in modulating bioavailability) to contextualize findings .

Q. What strategies mitigate challenges in synthesizing stereochemically pure isomers of this compound?

  • Chiral auxiliaries or catalysts : Employ asymmetric synthesis techniques to favor specific enantiomers .
  • Chromatographic resolution : Use chiral stationary phases (CSPs) in HPLC to separate diastereomers .
  • Isomer ratio optimization : Adjust reaction temperature or solvent polarity to influence thermodynamic vs. kinetic control, as shown in spiro compound synthesis (e.g., 52% vs. 5% isomer yields) .

Q. How should researchers address discrepancies between theoretical and experimental molecular weights?

  • HRMS calibration : Validate against certified standards (e.g., sodium formate clusters) .
  • Isotopic pattern analysis : Compare observed vs. expected isotopic distributions to detect impurities .
  • Synthesis validation : Replicate procedures using deuterated solvents or alternative reagents to rule out side reactions .

Methodological and Theoretical Considerations

Q. How can a conceptual framework guide research on this compound’s mechanism of action?

  • Structure-activity relationship (SAR) models : Correlate substituent effects (e.g., sulfur vs. oxygen in the spiro ring) with biological activity .
  • Kinetic theory : Apply Michaelis-Menten principles to enzyme inhibition studies, ensuring alignment with presteady-state or steady-state assumptions .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

  • Non-linear regression (e.g., sigmoidal curve fitting) to determine IC50/EC50 values .
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .

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